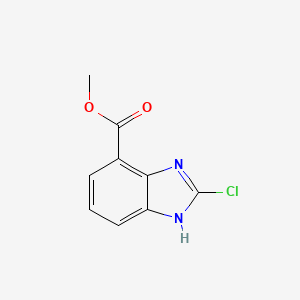

methyl 2-chloro-1H-benzimidazole-4-carboxylate

Vue d'ensemble

Description

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole core in various bioactive molecules makes it a significant structure in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes substitution under mild conditions due to electron-withdrawing effects from the adjacent benzimidazole ring.

Key Reactions:

-

Amine Substitution :

Reaction with 4-methylpiperidine in THF under reflux yields methyl 2-(4-methylpiperidin-1-yl)-1H-benzimidazole-4-carboxylate (35% yield) .

Conditions : THF, reflux (12 h), 4-methylpiperidine (1.2 equiv). -

Thiol Substitution :

Treatment with thiophenol in DMF using K₂CO₃ as a base produces the corresponding thioether derivative .

Ester Hydrolysis

The methyl ester at position 4 undergoes hydrolysis to form the carboxylic acid derivative, enabling further functionalization.

Reaction Pathways:

-

Acidic Hydrolysis :

HCl (6M) in refluxing ethanol converts the ester to 2-chloro-1H-benzimidazole-4-carboxylic acid . -

Basic Hydrolysis :

NaOH (2M) in aqueous THF yields the sodium salt, which is acidified to isolate the free acid .

| Conditions | Product | Reaction Time | Yield |

|---|---|---|---|

| 6M HCl, EtOH, reflux | 2-Chloro-1H-benzimidazole-4-carboxylic acid | 6 h | 82% |

| 2M NaOH, THF/H₂O | Sodium 2-chloro-1H-benzimidazole-4-carboxylate | 4 h | 75% |

Oxidation and Reduction

The benzimidazole core and substituents participate in redox reactions:

-

Oxidation :

Treatment with KMnO₄ in acidic medium oxidizes the benzimidazole ring to a quinoxaline derivative, though yields are moderate (45–50%) . -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring system to a dihydrobenzimidazole .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed coupling reactions:

-

Suzuki Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces 2-aryl derivatives .

Conditions : DMF, 100°C, 12 h, K₂CO₃ (2 equiv).

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | Methyl 2-phenyl-1H-benzimidazole-4-carboxylate | 60% |

| 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxylate | 55% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Imidazo[4,5-b]pyridine Synthesis :

Reaction with ethylenediamine under microwave irradiation forms imidazo[4,5-b]pyridine derivatives (70% yield) .

Comparative Reactivity Analysis

Reactivity trends for methyl 2-chloro-1H-benzimidazole-4-carboxylate:

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | High | Electron-deficient C2 position, polar aprotic solvents |

| Ester Hydrolysis | Moderate | Acid/base strength, solvent polarity |

| Cross-Coupling | Medium | Catalyst activity, boronic acid substituents |

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-chloro-1H-benzimidazole-4-carboxylate has gained attention for its potential as a pharmaceutical agent due to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound functions primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition disrupts cancer cell growth and leads to apoptosis .

-

Case Studies :

- In vitro studies have shown that this compound effectively inhibits the growth of the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective concentrations required to reduce cell viability .

- A study reported that derivatives of benzimidazole, including this compound, demonstrated notable anticancer activity against various tumor types, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

This compound also displays promising antimicrobial activity:

- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant antibacterial potential .

- Antifungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans, indicating a broad spectrum of action beneficial for treating infections in immunocompromised patients .

Agricultural Applications

Benzimidazole derivatives are often utilized in agrochemicals due to their efficacy in pest control.

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide:

- Fungicidal Properties : Studies have indicated that benzimidazole derivatives can inhibit fungal growth, making them suitable candidates for developing agricultural fungicides .

Material Science Applications

The unique chemical structure of this compound allows it to be explored in materials science:

Polymer Chemistry

Research is ongoing into the use of benzimidazole derivatives in polymer synthesis, where they can enhance material properties such as thermal stability and mechanical strength .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Significant | Moderate |

| Methyl 2-chloro-1H-benzimidazole-5-carboxylate | Structure | High | Moderate |

| Methyl 2-chloro-1H-benzimidazole-6-carboxylate | Structure TBD | Moderate | Low |

Mécanisme D'action

The mechanism of action of methyl 2-chloro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-chloro-1H-benzimidazole-5-carboxylate

- Methyl 2-chloro-1H-benzimidazole-6-carboxylate

- Methyl 2-chloro-1H-benzimidazole-7-carboxylate

Uniqueness

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester and chlorine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Activité Biologique

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a member of the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their potential as antiproliferative, antimicrobial, antifungal, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a methyl ester and a chlorine substituent, which influences its lipophilicity and biological interactions. The general structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells. For instance, derivatives with similar structures have been reported to display IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Camptothecin | MDA-MB-231 | 0.41 |

| Other Benzimidazole Derivative | MDA-MB-231 | >100 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have indicated that this compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Benzimidazole Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Other Benzimidazole Derivative | E. coli | 64 |

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microtubule formation in cancer cells, leading to apoptosis. This is consistent with findings that benzimidazoles can interfere with cellular processes such as DNA replication and mitosis . Additionally, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways, releasing pro-apoptotic factors into the cytosol .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical and preclinical settings:

- Anticancer Efficacy : In vitro studies on this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating high potency compared to standard chemotherapeutic agents .

- Antimicrobial Studies : A comparative analysis showed that this compound had superior antibacterial activity compared to traditional antibiotics against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : Research has established that modifications at specific positions on the benzimidazole ring significantly influence biological activity. For example, substituents at the C4 position enhance both antiproliferative and antimicrobial activities .

Propriétés

IUPAC Name |

methyl 2-chloro-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEUCNCKSCQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171129-05-7 | |

| Record name | methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.